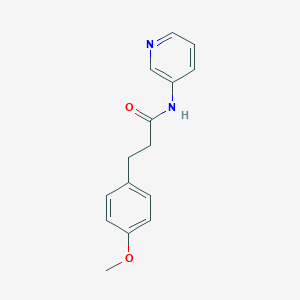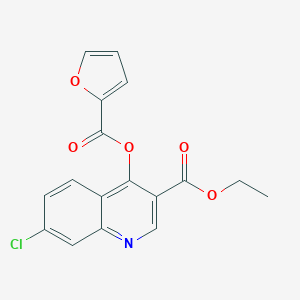
3-(4-methoxyphenyl)-N-(pyridin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-N-(pyridin-3-yl)propanamide is an organic compound that features a methoxyphenyl group and a pyridinyl group attached to a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(pyridin-3-yl)propanamide typically involves the reaction of 4-methoxybenzaldehyde with pyridine-3-carboxylic acid, followed by a series of steps including reduction and amidation. The reaction conditions often involve the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(4-methoxyphenyl)-N-(pyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
3-(4-methoxyphenyl)-N-(pyridin-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-N-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and pyridinyl groups can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- 3-(4-hydroxyphenyl)-N-(pyridin-3-yl)propanamide
- 3-(4-chlorophenyl)-N-(pyridin-3-yl)propanamide
- 3-(4-nitrophenyl)-N-(pyridin-3-yl)propanamide
Uniqueness
3-(4-methoxyphenyl)-N-(pyridin-3-yl)propanamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can enhance its solubility and bioavailability, making it a valuable compound for various applications.
特性
分子式 |
C15H16N2O2 |
|---|---|
分子量 |
256.3g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-N-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-7-4-12(5-8-14)6-9-15(18)17-13-3-2-10-16-11-13/h2-5,7-8,10-11H,6,9H2,1H3,(H,17,18) |
InChIキー |
QNQQROCIBIHVFD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CN=CC=C2 |
正規SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[(2-thienylcarbonyl)oxy]-3-quinolinecarboxylate](/img/structure/B502888.png)
![Ethyl 4-[(4-chlorobenzoyl)oxy]-7-methoxy-3-quinolinecarboxylate](/img/structure/B502889.png)

![Ethyl 4-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-7-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B502895.png)
![4-(3-methoxyphenyl)-2-phenyl-4H,5H-pyrano[3,2-c]chromen-5-one](/img/structure/B502897.png)
![4-(4-fluorophenyl)-2-phenyl-4H,5H-pyrano[3,2-c]chromen-5-one](/img/structure/B502898.png)
![Ethyl 4-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-6-ethoxy-3-quinolinecarboxylate](/img/structure/B502899.png)
![Ethyl 6-methyl-4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-quinolinecarboxylate](/img/structure/B502901.png)
![Ethyl 6-chloro-4-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-3-quinolinecarboxylate](/img/structure/B502902.png)
![ethyl 8-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B502904.png)
![ethyl 7-chloro-4-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-quinolinecarboxylate](/img/structure/B502905.png)
![Ethyl 1-(3-methoxyphenyl)-5-oxo-6-(2-thienylmethyl)-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B502908.png)
![Ethyl 1-(4-chlorophenyl)-5-oxo-6-(3-pyridinylmethyl)-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B502909.png)
![6-[(4-methoxyphenyl)methyl]-3-(2-oxopropylsulfanyl)-2H-1,2,4-triazin-5-one](/img/structure/B502914.png)
